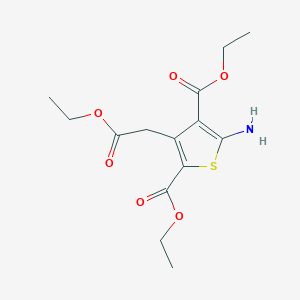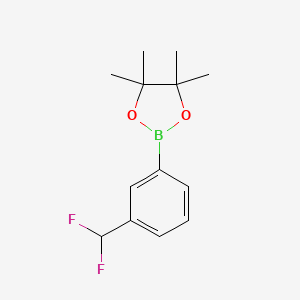
2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, typical in many organic compounds), a difluoromethyl group (a carbon atom bonded to two fluorine atoms), and a dioxaborolane group (a ring containing boron, oxygen, and carbon atoms) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, difluoromethylation processes often involve X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions typical of organic compounds, including redox reactions, substitution reactions, and addition reactions .Applications De Recherche Scientifique
Synthesis of Kinase Inhibitors
The compound can be used in the synthesis of kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and other diseases. The difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif can be incorporated using this compound .
Difluoromethylation Processes
This compound can be used in difluoromethylation processes . Difluoromethylation is a type of chemical reaction where a difluoromethyl group is introduced into a molecule. This process is important in the synthesis of pharmaceuticals and other biologically active compounds .
Hydrogen Bond Donor
Compounds bearing a CF2H group, such as this one, are better hydrogen-bond donors than their methylated analogues . This property can be exploited in the design of drugs and other molecules where hydrogen bonding plays a crucial role .
Late-stage Functionalisation and F-18 Radiolabelling
The compound can be used in late-stage functionalisation and F-18 radiolabelling . This is important in the development of radiopharmaceuticals for positron emission tomography (PET) imaging .
Difluoroalkylation Reactions
This compound can be used in various modes of difluoroalkylation reactions . These include nucleophilic, electrophilic, radical difluoroalkylations, difluorocarbene reactions, and transition-metal mediated difluoroalkylations .
Molecular Docking Studies
The compound can be used in molecular docking studies . Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Mécanisme D'action
Target of Action
It’s known that similar organoboron compounds are often used in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely interacts with a palladium catalyst. The reaction involves the transfer of an organic group from boron to palladium, a process known as transmetalation .
Biochemical Pathways
The compound is involved in the formation of carbon-carbon bonds, a fundamental process in organic chemistry. This can lead to the synthesis of complex organic molecules, impacting various biochemical pathways depending on the specific context .
Pharmacokinetics
The physicochemical properties of organoboron compounds can be tailored for specific applications, potentially influencing their bioavailability .
Result of Action
The primary result of the compound’s action in a Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the success of Suzuki-Miyaura reactions can depend on factors such as temperature, solvent, and the presence of a suitable catalyst . Additionally, the compound’s difluoromethyl group can be transferred to various substrates, potentially influenced by environmental factors .
Propriétés
IUPAC Name |
2-[3-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8,11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELHVFORSVSSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160210 | |
| Record name | 2-[3-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627525-89-7 | |
| Record name | 2-[3-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627525-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



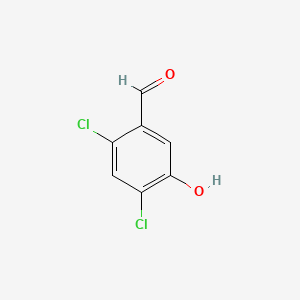
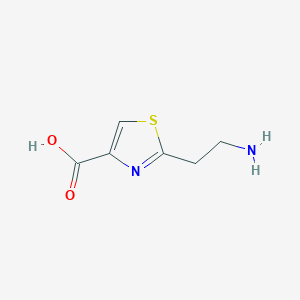
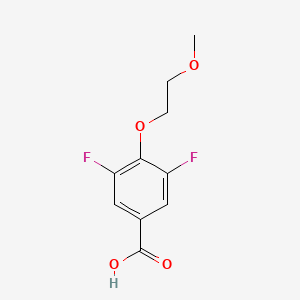

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B3037740.png)
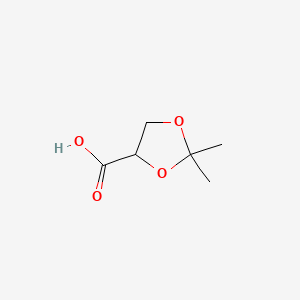

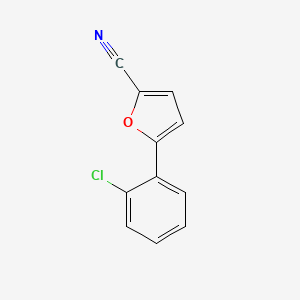
![N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine](/img/structure/B3037747.png)

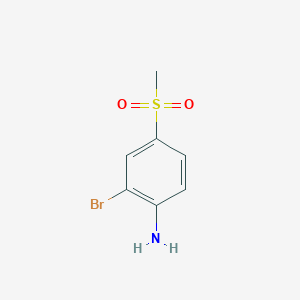
![9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3037751.png)
